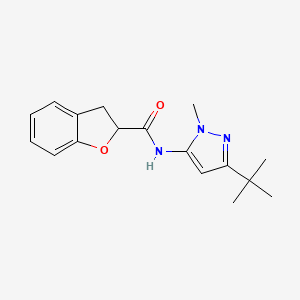
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as JNJ-54452840, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a highly potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
作用機序
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a highly potent and selective inhibitor of PKC theta, which is a member of the PKC family of serine/threonine kinases. PKC theta plays a crucial role in T-cell activation and inflammation, making it an attractive target for the treatment of autoimmune diseases. (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone binds to the ATP-binding site of PKC theta, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to reduce inflammation and T-cell activation in preclinical studies. In a mouse model of rheumatoid arthritis, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone significantly reduced disease severity and joint inflammation. In a mouse model of multiple sclerosis, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone reduced disease severity and improved motor function. In addition, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to reduce airway inflammation and hyperresponsiveness in a mouse model of allergic asthma.
実験室実験の利点と制限
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a highly potent and selective inhibitor of PKC theta, making it an ideal tool for studying the role of PKC theta in various biological processes. However, its high potency may also lead to off-target effects, which should be carefully evaluated in experimental settings. In addition, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
For the study of (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone include further preclinical studies to evaluate its efficacy in various autoimmune diseases and cancer types. In addition, the development of more soluble analogs of (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone may expand its use in experimental settings. Finally, the evaluation of (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in clinical trials will be necessary to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a highly potent and selective inhibitor of PKC theta that has shown potential in various scientific research applications. Its mechanism of action involves binding to the ATP-binding site of PKC theta, preventing its activation and downstream signaling. (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has demonstrated efficacy in preclinical studies of various autoimmune diseases and cancer types, making it an attractive target for further research. However, its high potency and limited solubility may pose challenges in experimental settings, and further studies will be necessary to evaluate its safety and efficacy in humans.
合成法
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized using a multistep process that involves the reaction of 4-chloropyridine-2-carboxylic acid with 2,6-dimethylmorpholine to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzonitrile to form the intermediate product, which is further reacted with 2,6-dimethylmorpholine to obtain the final product, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone.
科学的研究の応用
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has shown potential in various scientific research applications, including the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also demonstrated efficacy in the treatment of transplant rejection and allergic asthma. In addition, (4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential use in cancer therapy, as PKC theta has been shown to play a role in tumor growth and metastasis.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-6-15(7-9(2)17-8)12(16)11-5-10(13)3-4-14-11/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASYANZUVJJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)

![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)



![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)



